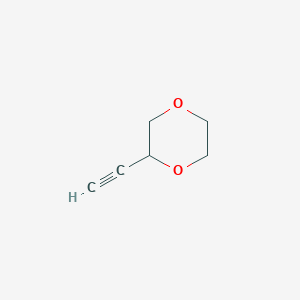
2-ethynyl-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-1,4-dioxane (2-E1,4-D) is an organic compound with a molecular formula of C6H8O2. It is a colorless liquid with a sweet, ether-like odor and a melting point of -14.2°C. 2-E1,4-D is a versatile chemical used in a variety of applications, from pharmaceuticals to industrial processes. It is also a key intermediate in the synthesis of many organic compounds.
Wirkmechanismus
2-ethynyl-1,4-dioxane acts as a nucleophile, meaning that it is capable of forming covalent bonds with other molecules. In the presence of a strong acid, such as sulfuric acid, 2-ethynyl-1,4-dioxane will react with the acid to form an intermediate, ethylene oxide. This intermediate then reacts with sodium hydroxide to form 2-ethynyl-1,4-dioxane.
Biochemical and Physiological Effects
2-ethynyl-1,4-dioxane is known to be a skin and eye irritant. Inhalation of the compound can cause respiratory irritation and coughing. Ingestion of 2-ethynyl-1,4-dioxane can cause gastrointestinal irritation and vomiting. In addition, 2-ethynyl-1,4-dioxane has been shown to be toxic to aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethynyl-1,4-dioxane is a versatile and relatively inexpensive reagent that can be used in a variety of laboratory experiments. It is relatively stable and has a low boiling point, making it suitable for use in organic synthesis reactions. Additionally, it is non-toxic and non-flammable, making it safe to handle in the laboratory. However, 2-ethynyl-1,4-dioxane is an irritant and can cause skin and eye irritation. Additionally, it is toxic to aquatic organisms and must be handled with care.
Zukünftige Richtungen
Future research into the use of 2-ethynyl-1,4-dioxane could include the development of more efficient and cost-effective synthesis methods. Additionally, research could also focus on the development of novel applications for 2-ethynyl-1,4-dioxane, such as the use of the compound as a catalyst in organic synthesis reactions. Further research could also focus on the development of safer methods of handling and storing 2-ethynyl-1,4-dioxane in the laboratory. Finally, research could focus on the development of methods to reduce the environmental impact of 2-ethynyl-1,4-dioxane, such as the development of biodegradable or recyclable packaging.
Synthesemethoden
The synthesis of 2-ethynyl-1,4-dioxane involves the reaction of ethylene glycol with a strong acid, such as sulfuric acid. This reaction produces an intermediate, ethylene oxide, which is then reacted with sodium hydroxide to form 2-ethynyl-1,4-dioxane. The reaction is typically carried out at high temperatures and pressures.
Wissenschaftliche Forschungsanwendungen
2-ethynyl-1,4-dioxane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as benzodiazepines and anticonvulsants. It has also been used in the synthesis of other organic compounds, such as isopropyl alcohol and ethylene glycol. Additionally, 2-ethynyl-1,4-dioxane has been used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
2-ethynyl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-6-5-7-3-4-8-6/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVQFCUQQSRSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1,4-dioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)


![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)
![tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate](/img/structure/B6617027.png)


![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)

